Thermodynamic Stability Order of Phenyldibenzothiophene (PhDBT) Isomers
1-Phenyldibenzothiophene (1-PhDBT) is the least thermodynamically stable positional isomer. DFT calculations establish a clear stability ranking for the four PhDBT isomers, with 1-PhDBT being the least favored, in contrast to the more stable 3- and 2-isomers. This instability explains its scarcity in mature geological samples and its role as a kinetic product in synthesis [1].
| Evidence Dimension | Relative Thermodynamic Stability |
|---|---|
| Target Compound Data | Least stable isomer |
| Comparator Or Baseline | 3-PhDBT (most stable), 2-PhDBT, 4-PhDBT |
| Quantified Difference | Stability Order: 3-PhDBT > 2-PhDBT > 4-PhDBT > 1-PhDBT |
| Conditions | Density Functional Theory (DFT) calculations of PhDBT isomers |
Why This Matters
This property is crucial for geochemists modeling thermal maturity and for synthetic chemists predicting reaction outcomes, as 1-PhDBT will readily isomerize under mild acidic conditions.
- [1] Liu, Y., et al. (2019). Identification of phenyldibenzothiophenes in coals and the effects of thermal maturity on their distributions based on geochemical data and theoretical calculations. Organic Geochemistry. View Source
